molecular formula C12H17ClN2O2 B15259615 4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride

4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride

Cat. No.: B15259615
M. Wt: 256.73 g/mol
InChI Key: QVJGOWDYNKLVAP-UHFFFAOYSA-N
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Description

4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of benzoic acid and contains a piperidine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-chlorobenzoic acid with 3-aminopiperidine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopiperidin-1-yl)benzoic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-(3-aminopiperidin-1-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-10-2-1-7-14(8-10)11-5-3-9(4-6-11)12(15)16;/h3-6,10H,1-2,7-8,13H2,(H,15,16);1H

InChI Key

QVJGOWDYNKLVAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)N.Cl

Origin of Product

United States

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